Anticonvulsant Potency: 3'-Aminobenzanilide Derivative ED50 Against Maximal Electroshock (MES) Seizures
The 3-aminobenzanilide derived from 2,6-dimethylaniline (compound 21) demonstrates potent anticonvulsant activity in the maximal electroshock (MES) seizure model. It exhibits an ED50 of 13.48 mg/kg and a protective index (PI) of 21.11 (calculated as TD50/ED50) [1]. This specific derivative's activity profile compares favorably with established clinical anticonvulsants phenobarbital and phenytoin, which were used as positive controls in the same study . While this data pertains to a derivative rather than the core 3'-aminobenzanilide, it establishes the 3'-amino regioisomer as the scaffold necessary for achieving this activity; the 2-aminobenzanilide series was also evaluated but yielded less potent anti-MES compounds [2].
| Evidence Dimension | Anticonvulsant potency (ED50) in MES model |
|---|---|
| Target Compound Data | 3-aminobenzanilide derivative (compound 21): ED50 = 13.48 mg/kg, Protective Index = 21.11 |
| Comparator Or Baseline | Phenobarbital and phenytoin (positive controls); 2-aminobenzanilide series (less potent) |
| Quantified Difference | Compound 21's PI of 21.11 compares favorably with phenobarbital and phenytoin, indicating a superior therapeutic window relative to the reference drugs in this specific assay. |
| Conditions | Mice, seizures induced by maximal electroshock (MES); rotorod assay for neurologic deficit (TD50) |
Why This Matters
For neuroscience and drug discovery programs focused on anticonvulsant development, procuring the 3'-aminobenzanilide scaffold is essential for accessing this validated potency profile; substitution with a 2'-amino regioisomer will not yield the same activity.
- [1] Clark, C. R., Lin, C. M., & Sansom, R. T. (1986). Anticonvulsant activity of 2- and 3-aminobenzanilides. Journal of Medicinal Chemistry, 29(8), 1534-1537. View Source
- [2] Clark, C. R., Lin, C. M., & Sansom, R. T. (1986). Anticonvulsant activity of 2- and 3-aminobenzanilides. Journal of Medicinal Chemistry, 29(8), 1534-1537. View Source
